molecular formula C4H7NO5 B15176551 Peroxide, 2-methyl-1-oxopropyl nitro CAS No. 65424-60-4

Peroxide, 2-methyl-1-oxopropyl nitro

Cat. No.: B15176551
CAS No.: 65424-60-4
M. Wt: 149.10 g/mol
InChI Key: BDNFHGUXBRZLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peroxide, 2-methyl-1-oxopropyl nitro is a chemical compound with the molecular formula C4H7NO5. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of both peroxide and nitro functional groups, which contribute to its reactivity and versatility.

Properties

CAS No.

65424-60-4

Molecular Formula

C4H7NO5

Molecular Weight

149.10 g/mol

IUPAC Name

nitro 2-methylpropaneperoxoate

InChI

InChI=1S/C4H7NO5/c1-3(2)4(6)9-10-5(7)8/h3H,1-2H3

InChI Key

BDNFHGUXBRZLRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OO[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Peroxide, 2-methyl-1-oxopropyl nitro typically involves the reaction of 2-methyl-1-oxopropyl chloride with hydrogen peroxide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Peroxide, 2-methyl-1-oxopropyl nitro undergoes various types of chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, converting other functional groups into their oxidized forms.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Both the peroxide and nitro groups can undergo substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron, tin, or zinc in the presence of acid are used to reduce the nitro group.

    Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the original compound.

    Reduction: The reduction of the nitro group results in the formation of amines.

    Substitution: The products vary depending on the substituents introduced during the reaction.

Scientific Research Applications

Peroxide, 2-methyl-1-oxopropyl nitro has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and reduction reactions.

    Biology: The compound is studied for its potential biological activity and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of Peroxide, 2-methyl-1-oxopropyl nitro involves the interaction of its functional groups with specific molecular targets. The peroxide group can generate reactive oxygen species, which can oxidize cellular components and disrupt normal cellular functions. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    Peroxide, 2-methyl-1-oxopropyl: Lacks the nitro group, making it less reactive in certain types of reactions.

    Nitro, 2-methyl-1-oxopropyl: Lacks the peroxide group, limiting its use in oxidation reactions.

Uniqueness

Peroxide, 2-methyl-1-oxopropyl nitro is unique due to the presence of both peroxide and nitro groups, which confer a wide range of reactivity and versatility. This dual functionality makes it a valuable compound in various applications, from organic synthesis to potential therapeutic uses.

Biological Activity

Introduction

Peroxide, 2-methyl-1-oxopropyl nitro (CAS No. 65424-60-4) is a chemical compound notable for its dual functional groups: a peroxide and a nitro group. This unique structure imparts significant reactivity and potential biological activity, making it a subject of interest in various fields including medicinal chemistry, pharmacology, and industrial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C4_4H7_7N2_2O5_5. The presence of both peroxide (OO-O-O-) and nitro (NO2-NO_2) groups contributes to its reactivity:

  • Peroxide Group : Known for generating reactive oxygen species (ROS), which can oxidize various cellular components.
  • Nitro Group : Can be reduced to form reactive intermediates that interact with biological molecules, potentially leading to cytotoxic effects.

The biological activity of this compound can be attributed to the following mechanisms:

  • Oxidative Stress Induction : The peroxide moiety can induce oxidative stress in cells by generating ROS, leading to cellular damage and apoptosis.
  • Reductive Activation : The nitro group can undergo reduction, producing reactive intermediates that may interact with DNA or proteins, causing cytotoxicity.

Antimicrobial Activity

Research indicates that compounds containing nitro groups often exhibit significant antimicrobial properties. The mechanism typically involves the reduction of the nitro group to produce toxic intermediates that damage microbial DNA. For instance:

CompoundMechanismActivity
NitroimidazolesReduction to toxic intermediatesAntibacterial
MetronidazoleDNA binding via reduced formAntiprotozoal

The dual functionality of this compound may enhance its efficacy against various pathogens.

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of peroxide-containing compounds. For example:

  • Prodrugs : Compounds that become active under oxidative conditions have shown promise in treating chronic inflammatory diseases by selectively targeting inflamed tissues .
  • Mechanism : The release of ROS in inflamed tissues can activate prodrugs like this compound, leading to localized therapeutic effects while minimizing systemic toxicity.

Case Studies

  • In Vivo Studies : A study demonstrated that a derivative of this compound exhibited enhanced anti-inflammatory efficiency in animal models when activated by ROS .
  • Cytotoxicity Assays : In vitro assays revealed that this compound significantly reduced cell viability in cancer cell lines through oxidative mechanisms .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameFunctional GroupsBiological Activity
Peroxide, 2-methyl-1-oxopropylPeroxide onlyLimited reactivity
NitrobenzeneNitro onlyToxicity through reduction
Nitroimidazole derivativesNitro + other functionalitiesAntimicrobial activity

The combination of both peroxide and nitro groups in this compound enhances its versatility and potential applications in medicinal chemistry.

Q & A

Q. What are the established methods for synthesizing 2-methyl-1-oxopropyl nitro peroxide, and how do reaction conditions influence yield and purity?

The synthesis of 2-methyl-1-oxopropyl nitro peroxide involves radical-mediated oxidation of precursors like isobutyryl derivatives under controlled oxygen exposure. Key factors include:

  • Temperature : Optimal yields are reported at 40–60°C, as higher temperatures risk thermal decomposition of the peroxide bond .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) stabilize radical intermediates, enhancing reaction efficiency .
  • Catalysts : Transition-metal catalysts (e.g., Fe²⁺) accelerate oxygen activation but require careful quenching to prevent side reactions .
    Validation : Confirm purity via ¹H NMR (δ 1.2–1.5 ppm for methyl groups) and HPLC (retention time ~8.3 min under reverse-phase conditions) .

Q. How should researchers safely handle and store 2-methyl-1-oxopropyl nitro peroxide in laboratory settings?

  • Storage : Keep in amber glass containers at ≤4°C, with inert gas (N₂) purging to minimize peroxide degradation .
  • Labeling : Record dates of receipt, opening, and periodic peroxide testing (e.g., iodometric titration) to monitor stability .
  • Deactivation : Use aqueous FeSO₄ (10% w/v) to neutralize excess peroxide before disposal, as uncontrolled decomposition releases hazardous NOₓ gases .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

  • NMR : ¹³C NMR identifies the carbonyl (δ ~210 ppm) and nitro (δ ~90 ppm) groups. ¹H NMR resolves methyl protons (δ 1.3 ppm, triplet) adjacent to the peroxide bond .
  • Mass Spectrometry (MS) : ESI-MS in negative mode shows a molecular ion peak at m/z 103.12 (C₄H₉NO₃⁻), with fragmentation patterns confirming the peroxide and nitro moieties .

Advanced Research Questions

Q. How does the nitro group influence the reactivity and stability of 2-methyl-1-oxopropyl nitro peroxide compared to non-nitrated analogs?

  • Reactivity : The nitro group acts as an electron-withdrawing substituent, increasing the peroxide’s electrophilicity and accelerating radical chain reactions (e.g., polymer initiation) .
  • Stability : Nitration reduces thermal stability, with decomposition onset at 70°C (vs. 90°C for non-nitrated analogs), as shown by DSC (ΔH ~ -150 kJ/mol) .
    Mechanistic Insight : DFT calculations suggest nitro-peroxide conjugative interactions lower the activation energy for O–O bond cleavage .

Q. What experimental strategies resolve contradictions in reported kinetic data for peroxide decomposition?

Discrepancies in decomposition rates (e.g., 0.5–2.0 × 10⁻³ s⁻¹ at 25°C) arise from solvent polarity and trace metal contamination. Mitigate via:

  • Standardized conditions : Use degassed solvents and chelating agents (EDTA) to suppress metal-catalyzed pathways .
  • In-situ monitoring : Employ UV-Vis spectroscopy (λmax = 260 nm for peroxide decay) to track real-time kinetics .

Q. How can researchers optimize this compound’s application in radical-mediated polymerization or oxidation reactions?

  • Polymerization : Use 0.1–1.0 mol% peroxide with styrene derivatives, achieving ~80% conversion in 2 hours at 60°C. Monitor via GPC (Mn ~ 50,000 Da) .
  • Oxidation catalysis : Pair with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) for selective alcohol-to-ketone conversions, achieving >90% yield in aprotic solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.